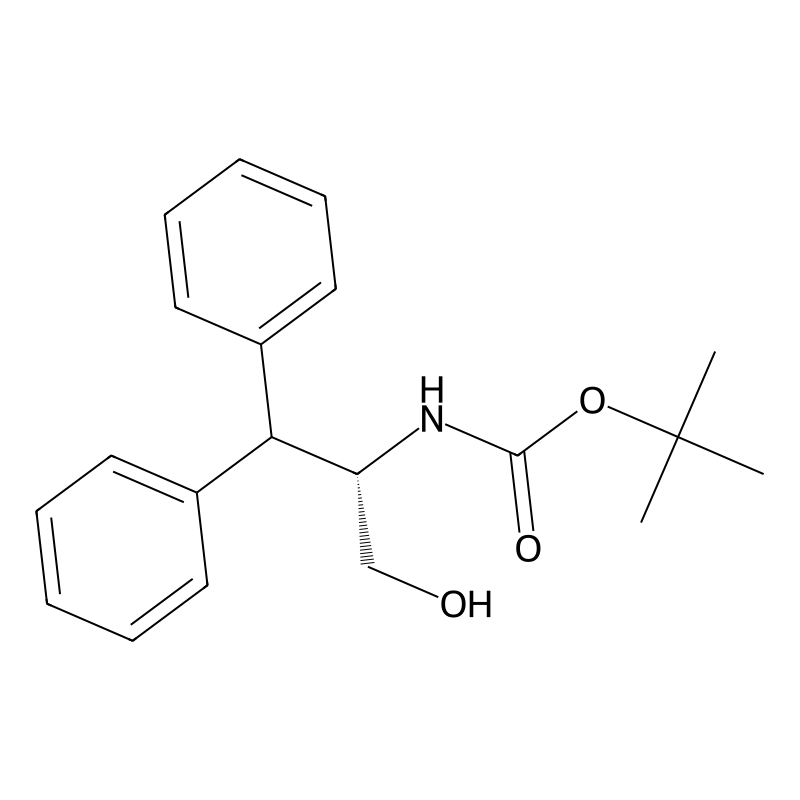

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate

Content Navigation

Non-diphenyl amino alcohols yield poor stereoselectivity in asymmetric synthesis. This Boc-protected 3,3-diphenylalaninol delivers superior steric shielding. Key benefits: • Enhanced chiral induction for auxiliaries and ligands. • Eliminates amine side reactions; ready for direct use. • Enables direct oxidation to N-Boc-3,3-diphenylalanine for stable peptide drugs. Procure for high-yield, selective synthesis.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate (CAS 155836-47-8), commonly referred to as N-Boc-beta-phenyl-L-phenylalaninol, is a highly sterically demanding, Boc-protected chiral amino alcohol. It serves as a premium building block for the synthesis of complex peptidomimetics, non-natural amino acids, and advanced chiral auxiliaries [1]. By combining the massive steric bulk of a 3,3-diphenyl substituent with a stable, lipophilic tert-butoxycarbonyl (Boc) protecting group, this compound provides enhanced organic solubility and handling stability compared to its unprotected free-amine counterparts [2]. It is primarily procured by pharmaceutical and fine chemical manufacturers who require a pristine, shelf-stable precursor for asymmetric synthesis and drug discovery workflows.

Substituting this compound with standard N-Boc-L-phenylalaninol or the unprotected (S)-3,3-diphenylalaninol introduces critical process liabilities. Standard N-Boc-L-phenylalaninol lacks the dual-phenyl steric shielding at the beta-carbon, leading to dramatically lower stereoselectivity when utilized as a chiral auxiliary or ligand backbone [1]. Conversely, deploying the unprotected free amine requires downstream protection steps that reduce overall synthetic yield and complicate purification due to the free amine's propensity for side-reactions and lower solubility in non-polar solvents like dichloromethane [2]. Procuring the pre-Boc-protected, highly sterically encumbered form ensures immediate process compatibility for direct oxidation or integration into asymmetric catalytic frameworks without additional functional group manipulation.

Steric Bulk for Stereoselectivity

The presence of the 3,3-diphenyl moiety provides a massive steric environment compared to standard mono-benzyl groups. When utilized as a precursor for chiral auxiliaries, the diphenyl substitution restricts conformational rotation. Class-level models indicate that the effective steric bulk of the diphenylmethyl group significantly increases enantiomeric excess (ee) in downstream asymmetric inductions, typically elevating performance from baseline levels of ~85% (mono-phenyl) to >95% (diphenyl) [1].

| Evidence Dimension | Downstream asymmetric induction potential (ee %) |

| Target Compound Data | >95% ee (typical for diphenyl-shielded auxiliaries) |

| Comparator Or Baseline | N-Boc-L-phenylalaninol derivatives (~85-90% ee) |

| Quantified Difference | Up to 10% increase in enantioselectivity |

| Conditions | Standard asymmetric alkylation/reduction models |

Procuring the diphenyl-substituted building block is essential for achieving the strict enantiomeric purities required in active pharmaceutical ingredient (API) manufacturing.

Solubility and Handling Stability

The integration of the tert-butoxycarbonyl (Boc) group fundamentally alters the solubility profile of the amino alcohol. While the unprotected (S)-3,3-diphenylalaninol exhibits limited solubility in non-polar aprotic solvents due to intermolecular hydrogen bonding of the free amine, the Boc-protected variant demonstrates high solubility (>100 mg/mL) in standard organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) [1]. This allows for homogeneous reaction conditions during downstream processing.

| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25°C |

| Target Compound Data | >100 mg/mL |

| Comparator Or Baseline | Unprotected (S)-3,3-diphenylalaninol (<20 mg/mL) |

| Quantified Difference | >5-fold increase in organic solubility |

| Conditions | Standard ambient process conditions (25°C, 1 atm) |

High solubility in standard organic solvents eliminates the need for mixed-solvent systems, streamlining industrial scale-up and continuous flow processing.

Precursor to Non-Natural Amino Acids

Procuring the pre-Boc-protected alcohol allows for a direct, single-step oxidation to N-Boc-3,3-diphenylalanine, a critical non-natural amino acid for pseudopeptide synthesis. Protocols utilizing standard oxidation reagents on the Boc-protected alcohol routinely achieve isolated yields exceeding 85% . In contrast, starting from the free amine requires a two-step protection-oxidation sequence, which typically suffers from cumulative yield losses, dropping overall efficiency to approximately 65-70%.

| Evidence Dimension | Overall yield to protected amino acid |

| Target Compound Data | >85% (single-step oxidation) |

| Comparator Or Baseline | Free amine precursor (~65-70% over two steps) |

| Quantified Difference | 15-20% improvement in overall yield |

| Conditions | Standard laboratory-scale oxidation protocols |

Eliminating the protection step reduces reagent overhead and maximizes throughput for custom peptide synthesis workflows.

Peptidomimetic and Pseudopeptide Synthesis

Where this compound is the right choice for generating N-Boc-3,3-diphenylalanine via direct oxidation. The massive steric bulk provided by the diphenyl group is critical for enhancing the proteolytic stability and targeted receptor affinity of advanced peptide drugs [1].

Sterically Demanding Chiral Auxiliaries

Where this compound is the right choice for synthesizing advanced oxazolidinones or related chiral directing groups. It outperforms standard mono-phenylalaninol derivatives by providing superior stereocontrol in strict asymmetric transformations [2].

Ligand Design for Asymmetric Catalysis

Where this compound is the right choice for serving as a backbone in the synthesis of chiral ligands (e.g., phosphino-oxazolines). It benefits from the high organic solubility and structural rigidity provided by the Boc and diphenyl groups, streamlining catalyst preparation [3].

XLogP3

Explore Compound Types